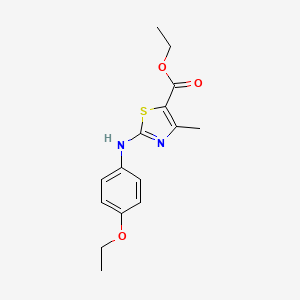

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-ethoxyanilino substituent at position 2 and a methyl group at position 4 of the thiazole ring. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This article compares the target compound with structurally similar analogues, focusing on synthesis, substituent effects, and biological activity.

Properties

IUPAC Name |

ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZKUVRIDUIGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331596 | |

| Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108717-45-9 | |

| Record name | ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.

Biological Studies: It is used in biological assays to investigate its effects on various biological targets and pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 4-ethoxyanilino group in the target compound introduces an electron-donating ethoxy moiety, which contrasts with electron-withdrawing or bulky substituents in analogues:

Key Observations :

- The ethoxy group enhances solubility compared to chloro or cyano substituents .

- Pyridinyl and cyano groups may improve binding to enzymes via hydrogen bonding or dipole interactions .

Biological Activity

Introduction

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural properties that confer various biological activities. This article explores its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 288.35 g/mol

The thiazole ring in this compound is crucial for its biological activity, providing a platform for various substitutions that enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound displays selective cytotoxicity towards various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Target Cells/Organisms |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Bacteria, Fungi |

| Anti-inflammatory | Inhibition of COX and LOX | Inflammatory cells |

| Antitumor | Induction of apoptosis; modulation of cell cycle | Cancer cell lines (e.g., HeLa) |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and tumor progression.

- Cell Signaling Modulation : It can affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

- Membrane Interaction : Its hydrophobic properties allow it to integrate into microbial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory therapeutic .

Study 3: Antitumor Potential

Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.